REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:11]#N)=[N:4][C:5]([CH2:8][O:9][CH3:10])=[CH:6][CH:7]=1.[OH-:13].[K+].C[OH:16]>O>[Br:1][C:2]1[C:3]([C:11]([OH:16])=[O:13])=[N:4][C:5]([CH2:8][O:9][CH3:10])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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300 mg
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Type
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reactant
|
Smiles
|
BrC=1C(=NC(=CC1)COC)C#N
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Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
MeOH was removed in vacuo
|
Type
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TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained product (276 mg, 85%) was used in the next step without any further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=CC1)COC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |